molecular formula C8H10BrNO B3046247 Ethanol, 2-[(3-bromophenyl)amino]- CAS No. 121496-16-0

Ethanol, 2-[(3-bromophenyl)amino]-

Cat. No.: B3046247
CAS No.: 121496-16-0
M. Wt: 216.07 g/mol
InChI Key: LNDNQRFPYAVKMQ-UHFFFAOYSA-N
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Description

Ethanol, 2-[(3-bromophenyl)amino]- is an organic compound that features a bromine-substituted phenyl group attached to an ethanol molecule via an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(3-bromophenyl)amino]- typically involves the reaction of 3-bromoaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-bromoaniline and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide.

    Product Isolation: The product is then isolated through standard purification techniques, such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Ethanol, 2-[(3-bromophenyl)amino]- may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3-bromophenyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylaminoethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a phenylaminoethanol derivative.

    Substitution: Formation of various substituted phenylaminoethanol derivatives.

Scientific Research Applications

Ethanol, 2-[(3-bromophenyl)amino]- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: It serves as a model compound for studying the interactions of bromine-substituted aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(3-bromophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(4-bromophenyl)amino]-: Similar structure but with the bromine atom in the para position.

    Ethanol, 2-[(3-chlorophenyl)amino]-: Similar structure but with a chlorine atom instead of bromine.

    Ethanol, 2-[(3-fluorophenyl)amino]-: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Ethanol, 2-[(3-bromophenyl)amino]- is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions compared to its para-substituted or halogen-substituted analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

2-(3-bromoanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-2-1-3-8(6-7)10-4-5-11/h1-3,6,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNQRFPYAVKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623060
Record name 2-(3-Bromoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121496-16-0
Record name 2-(3-Bromoanilino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-aniline (0.037 mol), 2-bromo-ethanol (0.074 mol) and triethylamine (0.0555 mol) in toluene (35 ml) was stirred under reflux for 12 hours. The reaction was cooled down to room temperature and the precipitate was filtered off. The solvent of the filtrate was evaporated until dryness. The residue (22 g) was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 98/2/0.1; 20-45 μm). The pure fractions were collected and the solvent was evaporated, yielding 4.8 g of 2-(3-bromo-phenylamino)-ethanol (60%).
Quantity
0.037 mol
Type
reactant
Reaction Step One
Quantity
0.074 mol
Type
reactant
Reaction Step One
Quantity
0.0555 mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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